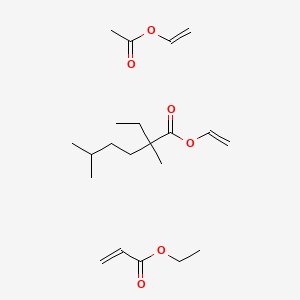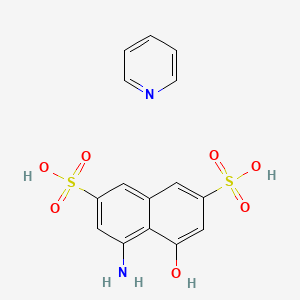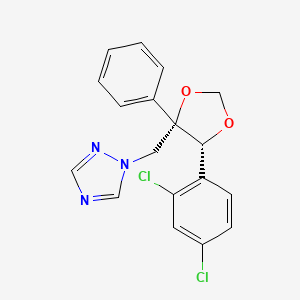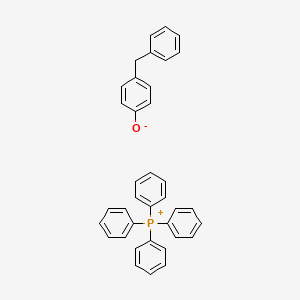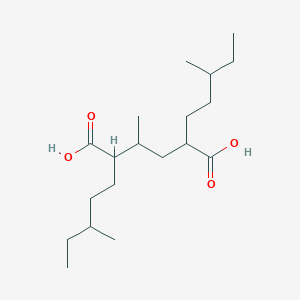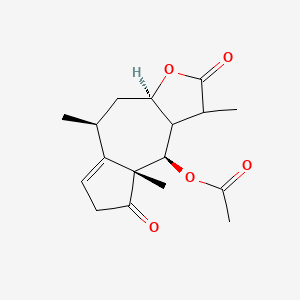
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide is an organic compound with the molecular formula C14H26O3S It belongs to the class of oxathioles, which are heterocyclic compounds containing both sulfur and oxygen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Undecyl-5H-1,2-oxathiole 2,2-dioxide typically involves the reaction of undecyl bromide with sodium sulfite in the presence of a base, followed by cyclization to form the oxathiole ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Halides, amines, or thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted oxathioles, depending on the reagents and conditions used.
Scientific Research Applications
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 5-Undecyl-5H-1,2-oxathiole 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Nonyl-5H-1,2-oxathiole 2,2-dioxide
- 4-Methoxy-5-methyl-5H-1,2-oxathiole 2,2-dioxide
Uniqueness
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other oxathioles may not be as effective.
Properties
CAS No. |
54996-72-4 |
|---|---|
Molecular Formula |
C14H26O3S |
Molecular Weight |
274.42 g/mol |
IUPAC Name |
5-undecyl-5H-oxathiole 2,2-dioxide |
InChI |
InChI=1S/C14H26O3S/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-18(15,16)17-14/h12-14H,2-11H2,1H3 |
InChI Key |
GCTUONFKZCLOBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1C=CS(=O)(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


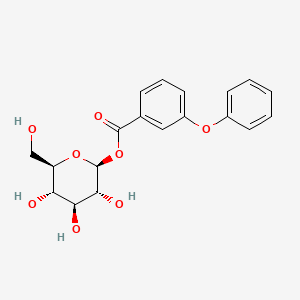
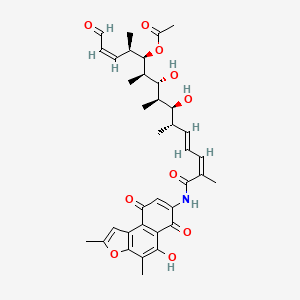
![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)
